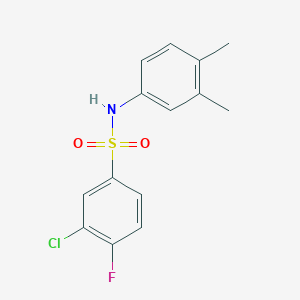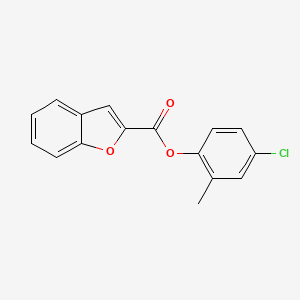
3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds involves various chemical reactions, providing insights into methodologies that could be applied to 3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates complex reactions involving chlorosulfonic acid and specific sulfonamides, yielding compounds with unique structural and steric characteristics (Rublova et al., 2017).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography provides detailed insights into molecular geometry, bond lengths, and angles. For example, the crystal and molecular-electronic structure investigation of similar sulfonamide compounds has revealed their organized structure as molecular crystals, facilitated by hydrogen bonds, and provided data correlating with quantum-chemical calculations (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide compounds are influenced by their molecular structure. Research on similar compounds has shown that they participate in various chemical reactions, demonstrating their reactivity and potential for synthesis of novel derivatives. These studies also highlight the influence of steric hindrance on chemical reactivity (Rublova et al., 2017).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
Research has demonstrated the utility of related sulfonamide compounds in organic synthesis, showcasing their reactivity and potential for creating novel molecules. For instance, studies on di- and trifluorobenzenes in reactions with various reagents provide insights into the concerted mechanism of aromatic nucleophilic substitution, which is crucial for understanding the chemical behavior of fluoroaromatic compounds including fluorobenzenesulfonamides (Goryunov et al., 2010). This research highlights the importance of such compounds in synthetic chemistry, offering pathways to new materials and pharmaceuticals.
Materials Science
The structural characteristics and supramolecular architectures of sulfonamide derivatives are investigated for their potential in materials science. Studies on N-aryl-2,5-dimethoxybenzenesulfonamides reveal different weak interactions in crystals, influencing their supramolecular architectures (Shakuntala et al., 2017). Such insights are vital for designing materials with specific properties, including pharmaceuticals and nanomaterials.
Medicinal Chemistry
Sulfonamide derivatives have been explored for their pharmacological potential, particularly as inhibitors of various biological targets. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013). This underscores the therapeutic potential of sulfonamide derivatives, highlighting their relevance in developing new drugs.
Environmental Applications
Additionally, sulfonamide derivatives are evaluated for their environmental applications, such as in the advanced oxidation process for enhancing mass transfer in air treatment applications. This demonstrates the versatility of such compounds beyond their traditional roles in medicinal chemistry and materials science (Biard et al., 2011).
Propiedades
IUPAC Name |
3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c1-9-3-4-11(7-10(9)2)17-20(18,19)12-5-6-14(16)13(15)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXOIYOFWLAKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)
![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)
![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)
![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)


![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)
![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)
![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)